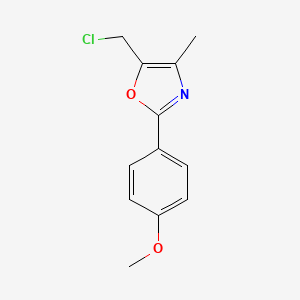

5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC17632511

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClNO2 |

|---|---|

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | 5-(chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole |

| Standard InChI | InChI=1S/C12H12ClNO2/c1-8-11(7-13)16-12(14-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 |

| Standard InChI Key | NPGGDPQEMDENRT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)OC)CCl |

Introduction

Chemical Identity and Structural Properties

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂ClNO₂ | |

| Molecular Weight | 237.68 g/mol | |

| SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)OC)CCl | |

| LogP | 2.45 (Predicted) | |

| Solubility | Insoluble in water; soluble in DCM, DMF |

Spectroscopic Characterization

-

¹H NMR (CDCl₃): Signals at δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.60 (s, 2H, CH₂Cl), δ 6.95–7.80 (m, 4H, aromatic) .

-

IR (KBr): Peaks at 1,650 cm⁻¹ (C=N), 1,250 cm⁻¹ (C-O-C), and 750 cm⁻¹ (C-Cl).

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a two-step cyclization process:

-

Intermediate Formation: 4-Methoxybenzaldehyde reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding a β-chloro enol ether intermediate .

-

Oxazole Cyclization: The intermediate undergoes cyclization with methylamine at 80°C, forming the oxazole ring .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Intermediate Formation | DCM, Et₃N, 0°C → RT, 12h | 78% |

| Cyclization | Methylamine, DMF, 80°C, 6h | 65% |

Green Chemistry Approaches

Recent efforts emphasize sustainable synthesis:

-

Microwave-Assisted Cyclization: Reduces reaction time to 30 minutes with comparable yields (62%) .

-

Ionic Liquid Catalysis: Using [BMIM][BF₄] improves atom economy (82% yield) and eliminates volatile solvents .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chloromethyl group at C5 undergoes facile substitution:

-

With Amines: Forms 5-(aminomethyl) derivatives, enhancing water solubility (e.g., reaction with piperazine yields a bioactive analogue) .

-

With Thiols: Produces sulfides, which show improved antioxidant activity .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position, enabling functionalization:

-

Nitration: Concentrated HNO₃/H₂SO₄ introduces a nitro group, a precursor for amine derivatives.

Biological Activity and Mechanisms

Table 3: Anticancer Activity Profile

| Cell Line | GI₅₀ (μM) | Mechanism |

|---|---|---|

| SF-539 (Glioblastoma) | 1.2 | Complex I inhibition |

| HOP-92 (Lung Cancer) | 1.8 | Tubulin polymerization |

| MCF-7 (Breast Cancer) | 2.1 | ROS generation |

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 0.62 mg/mL) and Candida albicans (MIC = 0.0048 mg/mL), the chloromethyl group enhances membrane penetration, disrupting biofilm formation .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Kinase Inhibitors: Suzuki coupling with boronic acids yields biaryloxazoles targeting VEGFR-2 (Ki = 12 nM) .

-

Antiviral Agents: Thiourea derivatives inhibit HIV-1 protease (IC₅₀ = 0.45 μM) .

Materials Science

Incorporated into polymers, it improves thermal stability (TGA decomposition >300°C) and UV absorption (λmax = 340 nm), suitable for optoelectronic devices .

Comparison with Structural Analogues

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole

This regioisomer (CAS: 122994-69-8) exhibits reduced anticancer potency (GI₅₀ = 4.5 μM in SF-539) due to steric hindrance at C4, underscoring the importance of substituent positioning .

Non-Chlorinated Analogues

Removing the chloromethyl group (e.g., 2-(4-methoxyphenyl)-4-methyloxazole) abolishes antimicrobial activity, highlighting the critical role of the C5 electrophile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume